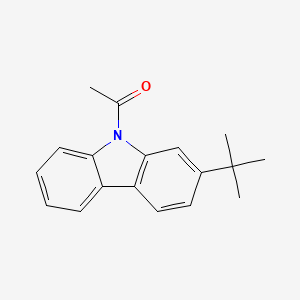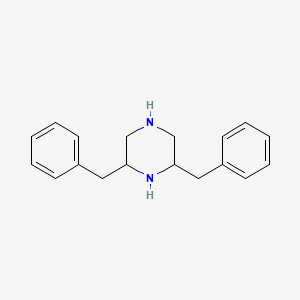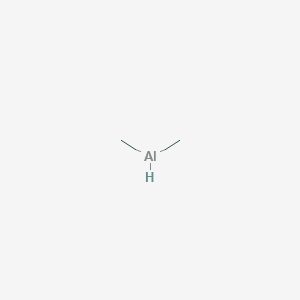
Dimethylalumanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylalumanyl is typically synthesized through the reaction of trimethylaluminium with hydrogen chloride: [ (CH_3)_3Al + HCl \rightarrow (CH_3)_2AlCl + CH_4 ] This reaction is carried out under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety protocols and equipment to handle its pyrophoric nature. The compound is often stored and transported in hydrocarbon solvents to prevent accidental ignition .
化学反応の分析
Types of Reactions
Dimethylalumanyl undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxides.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions where the chlorine atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Various organic halides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include aluminium oxides, reduced organic compounds, and substituted organoaluminium compounds .
科学的研究の応用
Dimethylalumanyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes .
作用機序
Dimethylalumanyl acts primarily as a Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to catalyze a variety of chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
Diethylaluminium chloride: Similar in structure but with ethyl groups instead of methyl groups.
Trimethylaluminium: Contains three methyl groups and is more reactive.
Triethylaluminium: Contains three ethyl groups and is used in similar applications.
Uniqueness
Dimethylalumanyl is unique due to its specific reactivity and stability compared to other organoaluminium compounds. Its ability to act as a Lewis acid makes it particularly valuable in catalysis and organic synthesis .
特性
CAS番号 |
84840-89-1 |
|---|---|
分子式 |
C2H7Al |
分子量 |
58.06 g/mol |
IUPAC名 |
dimethylalumane |
InChI |
InChI=1S/2CH3.Al.H/h2*1H3;; |
InChIキー |
TUTOKIOKAWTABR-UHFFFAOYSA-N |
正規SMILES |
C[AlH]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


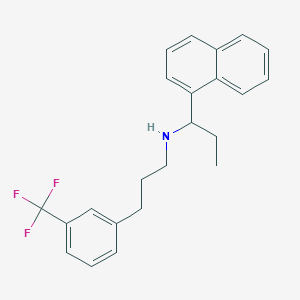
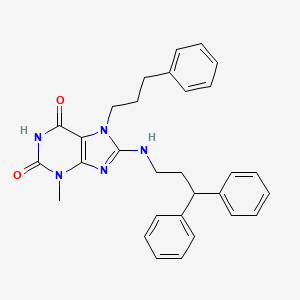
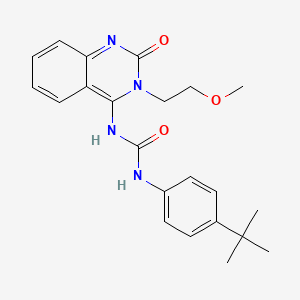

![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
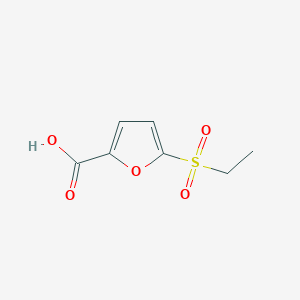
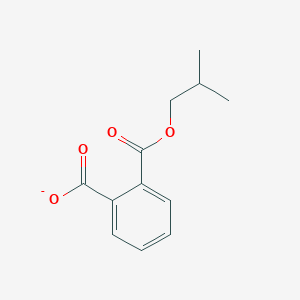
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)
![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
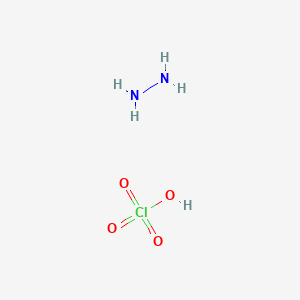
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
